molecular formula C19H20N2O2S2 B5381003 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide CAS No. 5348-88-9

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

Cat. No.: B5381003
CAS No.: 5348-88-9
M. Wt: 372.5 g/mol
InChI Key: UTOOWFLLBHGSFG-UHFFFAOYSA-N
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Description

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a complex organic compound that features a benzothiazole ring, an ethoxy group, and a phenylethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an ethylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Acetamide Moiety: The acetamide moiety is formed by reacting the benzothiazole derivative with 2-phenylethylamine in the presence of an acylating agent like acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the acetamide moiety.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield the corresponding amine.

    Substitution: Substitution of the ethoxy group can result in various alkyl or aryl derivatives.

Scientific Research Applications

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.

    Pathways: It can modulate signaling pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]nicotinic acid
  • 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
  • 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

Uniqueness

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group and phenylethyl acetamide moiety differentiate it from other benzothiazole derivatives, potentially leading to unique applications and activities.

Properties

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c1-2-23-15-8-9-16-17(12-15)25-19(21-16)24-13-18(22)20-11-10-14-6-4-3-5-7-14/h3-9,12H,2,10-11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOOWFLLBHGSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347313
Record name 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5348-88-9
Record name 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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